molecular formula C11H21NO B1527574 1-(2-Methylpentyl)piperidin-4-one CAS No. 1247766-88-6

1-(2-Methylpentyl)piperidin-4-one

Cat. No.: B1527574
CAS No.: 1247766-88-6
M. Wt: 183.29 g/mol
InChI Key: JJUVZKUOTCMFGJ-UHFFFAOYSA-N
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Description

1-(2-Methylpentyl)piperidin-4-one is an organic compound with the molecular formula C11H21NO It is a piperidinone derivative, characterized by a piperidine ring substituted with a 2-methylpentyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpentyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 2-methylpentylamine with 4-piperidone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpentyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(2-Methylpentyl)piperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylpentyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. For example, in medicinal chemistry, it may inhibit or activate certain pathways, leading to therapeutic effects .

Comparison with Similar Compounds

    Piperidine: A simple piperidine ring without any substituents.

    4-Piperidone: A piperidine ring with a ketone group at the 4-position.

    2-Methylpiperidine: A piperidine ring with a methyl group at the 2-position.

Comparison: 1-(2-Methylpentyl)piperidin-4-one is unique due to the presence of both a 2-methylpentyl group and a ketone group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to simpler piperidine derivatives, it offers more versatility in chemical reactions and potential biological activities .

Properties

IUPAC Name

1-(2-methylpentyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-3-4-10(2)9-12-7-5-11(13)6-8-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUVZKUOTCMFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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